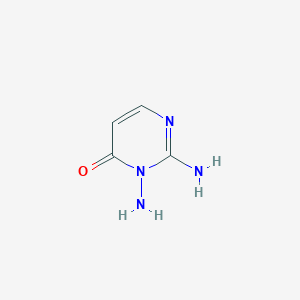

2,3-Diaminopyrimidin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

2,3-diaminopyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-4-7-2-1-3(9)8(4)6/h1-2H,6H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHWXLJYERNKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N(C1=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaminopyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine with malononitrile, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of 2,3-Diaminopyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Diaminopyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Catalyst-Free Methods : Recent studies have demonstrated the feasibility of synthesizing pyrimidine derivatives without catalysts, resulting in high yields and reduced environmental impact .

- Iodine Catalysis : This method has been employed to facilitate reactions involving unsaturated pyrazolones, producing spirodihydrofuropyrimidines effectively .

Antimicrobial Activity

2,3-Diaminopyrimidin-4(3H)-one derivatives have shown promising antimicrobial properties against various pathogens. For example, compounds synthesized from this scaffold exhibited significant activity against both gram-positive and gram-negative bacteria as well as fungi like Candida albicans.

Case Study: Antimicrobial Screening

A study evaluated a series of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-one derivatives. These compounds displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

| Compound | MIC (ppm) | Target Organism |

|---|---|---|

| 12 | 8 | Staphylococcus aureus |

| 13 | 10 | Escherichia coli |

| 14 | 200 | Candida albicans |

Anticancer Properties

The anticancer potential of 2,3-diaminopyrimidin-4(3H)-one derivatives is noteworthy. Compounds derived from this structure have been evaluated for their ability to inhibit tumor cell proliferation through various mechanisms.

Case Study: Tumor Cell Proliferation Inhibition

Research indicated that certain pyrrolo[2,3-d]pyrimidines derived from 2,3-diaminopyrimidin-4(3H)-one selectively inhibited the growth of cancer cells by targeting folate metabolism pathways .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| 1 | 1.54 | Prostate |

| 2 | 3.36 | Lung |

Inhibition of Enzymatic Activity

Several studies have highlighted the role of these compounds as inhibitors of key enzymes involved in nucleotide biosynthesis, such as dihydrofolate reductase (DHFR) and GARFTase. This inhibition is crucial in developing new treatments for cancers and parasitic infections like leishmaniasis.

Case Study: Enzyme Inhibition

The efficacy of pyrido[2,3-d]pyrimidines as DHFR inhibitors was examined in the context of Leishmania major infections. These compounds showed potential as alternative treatments by circumventing resistance mechanisms associated with traditional antifolate therapies .

Mecanismo De Acción

The mechanism of action of 2,3-Diaminopyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Key Observations :

- Ring Fusion: Thieno and pyrido derivatives exhibit fused heterocyclic rings, enhancing planarity for DNA intercalation .

- Substituent Effects: 2,3-Diaminopyrimidin-4(3H)-one’s dual amino groups contrast with Thieno derivatives’ aryl/benzylamine groups, impacting solubility and target selectivity .

- Synthetic Efficiency : DHPMs are synthesized via solvent-free methods, aligning with green chemistry principles, while pyrido derivatives require prolonged reflux .

Table 2: Pharmacological Profile Comparison

Key Observations :

- Potency: Pyrido derivatives (e.g., compound 54m) show nanomolar-range IC₅₀ values, outperforming 2,3-diaminopyrimidin-4(3H)-one in antitumor activity .

- Selectivity: Quinazolin-4(3H)-ones exhibit peripheral analgesic effects (74% writhing reduction) but lack broad-spectrum antimicrobial efficacy compared to 2,3-diaminopyrimidin-4(3H)-one derivatives .

- Mechanistic Diversity: While Thieno derivatives target EGFR, DHPMs modulate inflammatory cytokines, reflecting scaffold-dependent target preferences .

Structure-Activity Relationship (SAR) Insights

- Amino Groups: The 2,3-diamino configuration enhances hydrogen bonding with DNA/RNA, critical for intercalation . Replacing one amino group (e.g., Thieno derivatives) reduces nucleic acid affinity but improves kinase inhibition .

- Ring Fusion: Pyrido and Thieno systems increase lipophilicity, enhancing blood-brain barrier penetration for CNS targets .

- Substituent Bulk : Bulky aryl groups (e.g., Quinazolin-4(3H)-one’s 2-phenyl) improve COX-2 binding but reduce solubility .

Actividad Biológica

2,3-Diaminopyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and research findings.

Overview of 2,3-Diaminopyrimidin-4(3H)-one

2,3-Diaminopyrimidin-4(3H)-one is characterized by its unique pyrimidine structure with two amino groups at the 2 and 3 positions. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | 2,3-Diaminopyrimidin-4(3H)-one |

| Molecular Formula | C4H6N4O |

| Molecular Weight | 114.12 g/mol |

| CAS Number | 35536-41-5 |

Antimicrobial Properties

Research indicates that 2,3-diaminopyrimidin-4(3H)-one exhibits significant antimicrobial activity. It has been studied as an inhibitor of bacterial enzymes involved in the synthesis of essential metabolites.

- Mechanism of Action : The compound interacts with specific enzymes in the metabolic pathways of bacteria, leading to inhibition of growth and replication. This mechanism is particularly relevant in targeting pathogens resistant to conventional antibiotics.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes, including those involved in nucleotide biosynthesis.

- Case Study : A study demonstrated that derivatives of 2,3-diaminopyrimidin-4(3H)-one effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and protozoa. This inhibition can lead to decreased cell proliferation and offers a pathway for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of 2,3-diaminopyrimidin-4(3H)-one. Modifications to the amino groups or the pyrimidine ring can enhance potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Amino Group Substitution | Increased binding affinity to target enzymes |

| Ring Modifications | Altered pharmacokinetics and bioavailability |

Research Findings

Recent studies have highlighted the potential applications of 2,3-diaminopyrimidin-4(3H)-one in drug development:

- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting metabolic pathways unique to cancer cells.

- Anti-inflammatory Properties : The compound's ability to modulate immune responses suggests potential use in treating inflammatory diseases.

Q & A

Q. What are the most reliable synthetic routes for 2,3-diaminopyrimidin-4(3H)-one, and how can reaction conditions be optimized?

A common method involves multi-step condensation reactions using aminothiouracil and substituted chalcones under aqueous conditions. For example, potassium phosphate in water at 100°C for 7 hours yields pyrimidinone derivatives with acceptable purity . Optimization may include adjusting molar ratios (e.g., 1:1.2 for aldehyde:aminothiouracil) or substituting solvents (e.g., ethanol for improved solubility). Purification via recrystallization or column chromatography is recommended to isolate the target compound.

Q. How can structural characterization of 2,3-diaminopyrimidin-4(3H)-one derivatives be performed to confirm regioselectivity?

Use a combination of spectroscopic techniques:

- NMR : and NMR to identify proton environments and carbon frameworks. For example, aromatic protons in pyrimidinone rings typically resonate at δ 7.5–8.5 ppm .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns.

- Elemental analysis : Validate empirical formulas (e.g., CHNO for triazolo-pyrimidinone derivatives) .

Q. What are the standard protocols for evaluating the solubility and stability of pyrimidinone derivatives in biological assays?

- Solubility : Test in DMSO (common solvent for in vitro studies) and PBS (pH 7.4) using UV-Vis spectroscopy.

- Stability : Perform accelerated degradation studies under varying pH (1–9) and temperatures (25–40°C), monitored via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 2,3-diaminopyrimidin-4(3H)-one derivatives for EGFR inhibition?

Key modifications include:

- Hydrophobic tails : Substituted benzene rings (e.g., 4-chlorophenyl) enhance binding to EGFR’s hydrophobic pocket, improving IC values (e.g., 7.12 µM for compound 8d ) .

- Heteroaromatic systems : Pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds mimic adenine, critical for ATP-binding domain interactions .

- Functional groups : Thioxo groups at position 2 increase potency by forming hydrogen bonds with kinase residues .

Q. What methodological approaches resolve contradictions in biological activity data across cell lines?

For instance, a compound showing low activity in MCF-7 (% inhibition: 5–68%) but high efficacy in PC-3 (IC: 7.12 µM) may reflect tissue-specific EGFR expression or metabolic differences. Mitigation strategies:

Q. How can in vitro and in vivo models be integrated to assess the therapeutic potential of pyrimidinone derivatives?

- In vitro : Start with kinase inhibition assays (e.g., EGFR and EGFR) and apoptosis/cell cycle analysis (flow cytometry for G2/M arrest) .

- In vivo : Use xenograft models (e.g., HCT-116 colorectal cancer) with compounds administered intraperitoneally (10–20 mg/kg). Monitor tumor volume and toxicity via histopathology .

Q. What analytical strategies address low yields in mechanochemical synthesis of pyrimidinone derivatives?

- Grinding aids : Add catalytic KCO to enhance reactivity in solvent-free conditions .

- Reaction time : Extend grinding duration (e.g., 60–90 minutes) to improve conversion rates.

- Post-synthesis purification : Use Soxhlet extraction with ethyl acetate to isolate high-purity products .

Methodological Best Practices

Q. How should researchers handle spectral data inconsistencies during structural elucidation?

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.